5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis typically begins with the formation of the pyran-4-one ring. This can be achieved through a condensation reaction involving appropriate aldehydes and ketones under acidic or basic conditions.
Step 2: : Introduction of the benzyloxy group is usually carried out via a nucleophilic substitution reaction using benzyl chloride in the presence of a suitable base like potassium carbonate.
Step 3: : The coupling of the piperazine moiety to the pyranone ring can be achieved through an amide bond formation reaction using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.
Step 4: : Finally, pyrimidin-2-yl is introduced through a nucleophilic aromatic substitution reaction, involving suitable halides and bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity, possibly using continuous flow chemistry techniques for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions typically at the benzyloxy group to form benzoic acid derivatives.
Reduction: : Possible reduction reactions could involve the pyranone core, leading to dihydro-pyran derivatives.
Substitution: : Nucleophilic substitution reactions are viable, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Involves reagents like alkyl halides and bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the site of reactivity:
Oxidation could yield benzoic acid derivatives.
Reduction could produce dihydro-pyran derivatives.
Substitution might yield varied alkylated piperazine compounds.
Scientific Research Applications
This compound's structural motifs suggest a wide range of applications:
Chemistry: : As a synthetic intermediate in complex organic syntheses.
Biology: : Potential use in probing cellular pathways due to its structural analogy with biologically active molecules.
Medicine: : Possible therapeutic applications in drug development, particularly for targeting receptors or enzymes with the piperazine and pyrimidine units.
Industry: : Use as a ligand or catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which 5-(benzyloxy)-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one exerts its effects is largely dependent on its interaction with molecular targets, often involving:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Inhibiting or activating biological pathways via binding to active sites or allosteric sites, potentially modulating biochemical pathways relevant to disease states.
Comparison with Similar Compounds
Similar Compounds
4H-pyran-4-one derivatives: : Known for a variety of biological activities.
Benzyloxy compounds: : Common in many therapeutic agents for their stability and lipophilicity.
Piperazine derivatives: : Widely used in medicinal chemistry for their versatile biological activities.
Uniqueness
The uniqueness of this compound lies in the combination of its functional groups:
Benzyloxy: : Provides lipophilicity and stability.
Piperazine: : Offers a scaffold for interaction with biological targets.
Pyrimidin-2-yl: : Known for involvement in nucleic acid interactions, adding another layer of potential biological activity.
Properties
IUPAC Name |
5-phenylmethoxy-2-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-17-13-18(29-15-19(17)28-14-16-5-2-1-3-6-16)20(27)24-9-11-25(12-10-24)21-22-7-4-8-23-21/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATONPPIUZAGLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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